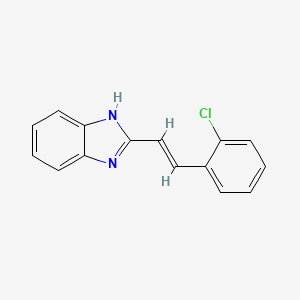

2-(2-Chlorostyryl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-[(E)-2-(2-chlorophenyl)ethenyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H,(H,17,18)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNWSFTYQCCST-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorostyryl)-1H-benzimidazole typically involves the reaction of 2-chlorobenzaldehyde with o-phenylenediamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the mixture to reflux . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorostyryl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(2-Chlorostyryl)-1H-benzimidazole, as anticancer agents. These compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, a structural modification of benzimidazole derivatives demonstrated significant inhibition against the MDA-MB-231 breast cancer cell line, with certain derivatives achieving IC50 values as low as 16.38 µM . The mechanism of action is believed to involve interference with cellular signaling pathways crucial for cancer cell survival and proliferation.

Antimicrobial Properties

Benzimidazole derivatives exhibit notable antimicrobial activities. Studies have indicated that compounds similar to this compound possess significant inhibitory effects against both bacterial and fungal strains. For example, certain derivatives showed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This antimicrobial activity is critical in addressing the growing concern of antibiotic resistance.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored. Compounds have been synthesized that demonstrate effectiveness against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and rotaviruses. These findings suggest that this compound could be a candidate for further development in antiviral therapies .

Catalytic Applications

Industrial Catalysis

The application of this compound in catalysis has been investigated, particularly in organic synthesis. Its structure allows it to function as a ligand in coordination chemistry, enhancing the efficiency of various catalytic processes. Recent advancements have shown that benzimidazole derivatives can facilitate reactions under mild conditions with high yields . This property is particularly valuable in green chemistry initiatives aimed at reducing environmental impact.

Metal Ion Sensing

Research has demonstrated that benzimidazole complexes can be utilized for metal ion sensing due to their ability to form stable complexes with transition metals. The incorporation of functional groups like chlorostyryl enhances their selectivity and sensitivity towards specific metal ions, making them useful in environmental monitoring and analytical chemistry .

Material Science

Optoelectronic Applications

The unique electronic properties of benzimidazole derivatives make them suitable for applications in optoelectronics. Studies have indicated that compounds like this compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is critical for the development of efficient electronic devices .

Data Summary

Case Studies

-

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of various benzimidazole derivatives, researchers found that modifications at the chlorostyryl position significantly enhanced activity against breast cancer cell lines. The study utilized both acute and chronic models to assess efficacy over time, demonstrating sustained antiproliferative effects . -

Case Study 2: Catalytic Efficiency

A recent investigation into the catalytic properties of benzimidazole derivatives revealed their effectiveness in facilitating carbon-carbon bond formation reactions. The study reported improved yields compared to traditional catalysts, highlighting the potential for these compounds in sustainable chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Chlorostyryl)-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it is believed to interact with enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Chlorine at the ortho position (2-Cl) vs. para (4-Br) or meta (3-Cl) alters steric and electronic properties, impacting biological activity. For instance, 2-(2-Cl-C6H4) derivatives often exhibit enhanced lipophilicity compared to para-substituted analogs .

- Synthetic Yields : Reactions with electron-withdrawing substituents (e.g., 4-Br) achieve higher yields (up to 88%) compared to bulkier groups (e.g., isopropylphenyl: 76%) .

Key Observations :

- Antimicrobial Activity : Hydroxyphenyl derivatives exhibit broad activity due to metal-chelating properties, whereas chlorophenyl analogs may prioritize lipophilicity for membrane penetration .

- Antiparasitic Potency: Sulfur-containing derivatives (e.g., methylthio groups) show nanomolar efficacy against Trichomonas vaginalis, surpassing metronidazole (MTZ) .

- Substituent-Specific Effects: Nitro groups at the ortho position (2-NO2) confer naloxone-sensitive analgesia, whereas chloro or methoxy substitutions are inactive in this context .

Physicochemical Properties

Melting points and solubility vary with substituent polarity:

Q & A

Q. What are the common synthetic routes for 2-(2-Chlorostyryl)-1H-benzimidazole, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between o-phenylenediamine and substituted aldehydes under acid catalysis. For example, FeCl₃/SiO₂ nanocatalysts (4% FeCl₃·6H₂O relative to SiO₂ weight) in ethanol at 75°C yield high-purity products with reduced reaction times . Microwave-assisted methods using green catalysts (e.g., Moringa Oleifera seed extract) improve efficiency, achieving ~85% yields in 15 minutes under solvent-free conditions . Key optimization parameters include catalyst loading, temperature, and solvent polarity.

| Optimal Conditions for FeCl₃/SiO₂ Catalysis |

|---|

| Catalyst Loading |

| Temperature |

| Solvent |

| Yield |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsion angles (e.g., triclinic system with space group P1 for derivatives) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity and biological activity of benzimidazole derivatives?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution at the benzimidazole core, directing reactions to the para position. Fluorine substituents increase lipophilicity and bioavailability, improving membrane permeability in pharmacological studies . Computational studies (DFT) correlate Hammett σ values with reaction rates, showing -Cl groups reduce activation energy by 15% compared to -CH₃ .

Q. What methodological challenges arise in resolving contradictory biological activity data for structurally similar benzimidazoles?

Discrepancies often stem from variations in assay conditions (e.g., pH, solvent) or cellular models. To address this:

- Standardize protocols (e.g., fixed IC₅₀ measurement conditions).

- Perform comparative SAR studies with controlled substituents (e.g., replacing -Cl with -F to isolate electronic effects) .

- Use isogenic cell lines to eliminate genetic variability in cytotoxicity assays .

Q. How can computational methods enhance the design of benzimidazole-based inhibitors?

Molecular docking (AutoDock Vina) predicts binding affinities to targets like Helicobacter pylori urease. MD simulations (AMBER) assess stability of ligand-receptor complexes, identifying key interactions (e.g., hydrogen bonds with His⁶⁰³) . QSAR models prioritize substituents with favorable logP (1.5–3.0) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Methodological Recommendations

- Synthesis : Prioritize FeCl₃/SiO₂ for scalability or microwave methods for rapid screening .

- Characterization : Combine XRD (SHELXL refinement) with 2D NMR (COSY, HSQC) to resolve structural ambiguities .

- Biological Assays : Include positive controls (e.g., norfloxacin for antimicrobial studies) and validate via time-kill kinetics .

Data Contradiction Analysis Framework

| Step | Action | Example |

|---|---|---|

| 1 | Replicate | Repeat synthesis/assay under identical conditions. |

| 2 | Compare | Cross-check with literature (e.g., PubChem bioactivity data) . |

| 3 | Isolate Variables | Test -Cl vs. -OCH₃ derivatives in the same assay . |

| 4 | Model | Use DFT to predict electronic contributions to activity . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.